molecular formula C19H20N2O B14992818 1-(3-methylbenzyl)-2-(tetrahydrofuran-2-yl)-1H-benzimidazole

1-(3-methylbenzyl)-2-(tetrahydrofuran-2-yl)-1H-benzimidazole

Cat. No.: B14992818
M. Wt: 292.4 g/mol
InChI Key: FGIFNTXEZDOGTP-UHFFFAOYSA-N
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Description

1-[(3-methylphenyl)methyl]-2-(oxolan-2-yl)-1H-1,3-benzodiazole is a complex organic compound that belongs to the class of benzodiazoles Benzodiazoles are heterocyclic compounds containing a benzene ring fused to a diazole ring This particular compound is characterized by the presence of a 3-methylphenylmethyl group and an oxolan-2-yl group attached to the benzodiazole core

Preparation Methods

The synthesis of 1-[(3-methylphenyl)methyl]-2-(oxolan-2-yl)-1H-1,3-benzodiazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzodiazole Core: The benzodiazole core can be synthesized through the cyclization of o-phenylenediamine with carboxylic acids or their derivatives under acidic or basic conditions.

    Introduction of the 3-Methylphenylmethyl Group: This step involves the alkylation of the benzodiazole core with 3-methylbenzyl chloride in the presence of a base such as potassium carbonate.

    Attachment of the Oxolan-2-yl Group: The final step involves the reaction of the intermediate compound with oxirane (ethylene oxide) to introduce the oxolan-2-yl group.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

1-[(3-methylphenyl)methyl]-2-(oxolan-2-yl)-1H-1,3-benzodiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The benzodiazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.

Common reagents and conditions used in these reactions include acidic or basic environments, solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon.

Scientific Research Applications

1-[(3-methylphenyl)methyl]-2-(oxolan-2-yl)-1H-1,3-benzodiazole has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and infectious diseases.

    Industry: The compound is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-[(3-methylphenyl)methyl]-2-(oxolan-2-yl)-1H-1,3-benzodiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

1-[(3-methylphenyl)methyl]-2-(oxolan-2-yl)-1H-1,3-benzodiazole can be compared with other benzodiazole derivatives, such as:

    1H-1,3-Benzodiazole: The parent compound without any substituents.

    2-Methyl-1H-1,3-benzodiazole: A derivative with a methyl group at the 2-position.

    1-(3-chlorophenyl)-1H-1,3-benzodiazole: A derivative with a 3-chlorophenyl group.

The uniqueness of 1-[(3-methylphenyl)methyl]-2-(oxolan-2-yl)-1H-1,3-benzodiazole lies in its specific substituents, which confer distinct chemical and biological properties compared to other benzodiazole derivatives.

Properties

Molecular Formula

C19H20N2O

Molecular Weight

292.4 g/mol

IUPAC Name

1-[(3-methylphenyl)methyl]-2-(oxolan-2-yl)benzimidazole

InChI

InChI=1S/C19H20N2O/c1-14-6-4-7-15(12-14)13-21-17-9-3-2-8-16(17)20-19(21)18-10-5-11-22-18/h2-4,6-9,12,18H,5,10-11,13H2,1H3

InChI Key

FGIFNTXEZDOGTP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)CN2C3=CC=CC=C3N=C2C4CCCO4

Origin of Product

United States

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